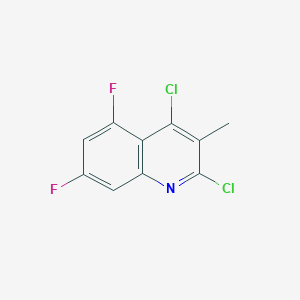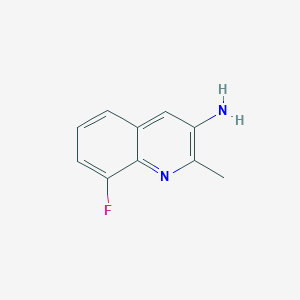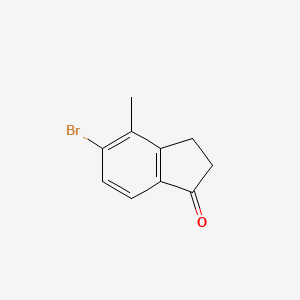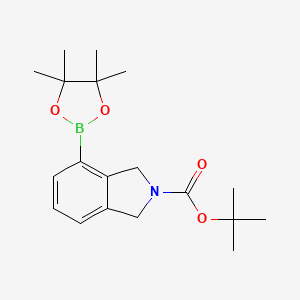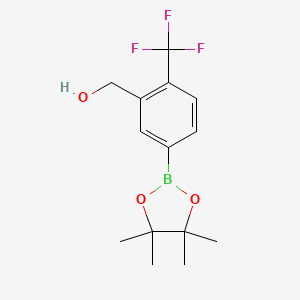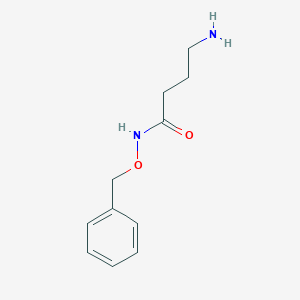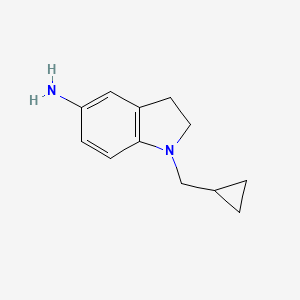
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamin
Übersicht
Beschreibung
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate, einschließlich Verbindungen, die 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamin ähneln, haben nachweislich signifikante antivirale Eigenschaften. Beispielsweise haben bestimmte Indol-Derivate eine Hemmwirkung gegen Influenza A und andere Viren gezeigt, was auf einen möglichen Einsatz in der Entwicklung antiviraler Medikamente hindeutet .
Entzündungshemmende Eigenschaften
Der Indol-Kern ist ein häufiges Merkmal in vielen synthetischen Arzneimittelmolekülen aufgrund seiner hohen Affinität zu mehreren Rezeptoren. Diese strukturelle Komponente kann genutzt werden, um neue Derivate mit potenten entzündungshemmenden Wirkungen zu entwickeln, die bei der Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen von Vorteil sein könnten .
Antikrebsanwendungen
Indol-Derivate sind dafür bekannt, antikanzerogene Wirkungen zu besitzen. Die strukturelle Komplexität und die vielfältigen Funktionen dieser Verbindungen ermöglichen es ihnen, mit verschiedenen biologischen Zielstrukturen zu interagieren, was sie zu geeigneten Kandidaten für die Krebstherapieforschung macht .
Anti-HIV-Effekte
Die Forschung hat gezeigt, dass Indol-Derivate auch eine Rolle bei Anti-HIV-Medikamenten spielen können. Die Fähigkeit dieser Verbindungen, an Schlüsselproteine zu binden, die am HIV-Replikationszyklus beteiligt sind, macht sie für weitere Untersuchungen in diesem Bereich wertvoll .
Antioxidative Fähigkeiten
Verbindungen mit einer Indol-Grundstruktur wurden als potenzielle Antioxidantien identifiziert. Ihre Fähigkeit, freie Radikale zu neutralisieren, deutet darauf hin, dass sie zur Bekämpfung von oxidativen Stress-bedingten Krankheiten eingesetzt werden könnten .
Antibakterielle und Antituberkulose-Aktivitäten
Das Indol-Gerüst ist entscheidend für die Entwicklung von antimikrobiellen und antituberkulosen Wirkstoffen. Seine Einarbeitung in medizinische Verbindungen erhöht deren Wirksamkeit gegen ein breites Spektrum von mikrobiellen Krankheitserregern .
Antidiabetisches Potenzial
Indol-basierte Verbindungen haben in der antidiabetischen Arzneimittelforschung vielversprechend gezeigt. Ihre Interaktion mit biologischen Pfaden, die für die Diabetes-Behandlung relevant sind, deutet auf potenzielle Anwendungen bei der Behandlung dieser chronischen Erkrankung hin .
Antimalaria- und Anticholinesterase-Aktivitäten
Schließlich wurden Indol-Derivate auf ihre Antimalaria- und Anticholinesterase-Aktivitäten untersucht. Diese Eigenschaften unterstreichen das Potenzial von Indol-basierten Verbindungen bei der Entwicklung von Behandlungen für Malaria und neurodegenerative Erkrankungen wie Alzheimer .
Wirkmechanismus
Target of Action
The compound “1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known for their diverse biological activities, which can lead to various molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, have been shown to interact with receptor proteins such as RCAR/PYR/PYL, which are involved in plant hormone signaling . These interactions can modulate the activity of these receptors, leading to changes in cellular responses.
Cellular Effects
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine may affect the expression of genes involved in these processes, thereby influencing cellular function.
Molecular Mechanism
The molecular mechanism of action of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine involves its interaction with various biomolecules. This compound can bind to specific receptors and enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, leading to changes in their catalytic activity . Additionally, 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, the long-term effects of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine on cellular function may vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
The effects of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating signaling pathways and gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . It is important to determine the optimal dosage range for achieving the desired biological effects while minimizing toxicity.
Metabolic Pathways
1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the biological activity and toxicity of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine.
Transport and Distribution
The transport and distribution of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine within cells and tissues are important factors that influence its biological effects. This compound can be transported by specific transporters and binding proteins, which determine its localization and accumulation within cells . The distribution of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine can affect its interaction with target biomolecules and its overall biological activity.
Subcellular Localization
The subcellular localization of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals can influence the subcellular localization of 1-Cyclopropylmethyl-2,3-dihydro-1H-indol-5-ylamine, thereby affecting its biological activity.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-2,3-dihydroindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c13-11-3-4-12-10(7-11)5-6-14(12)8-9-1-2-9/h3-4,7,9H,1-2,5-6,8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYKDRCZZRLCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)
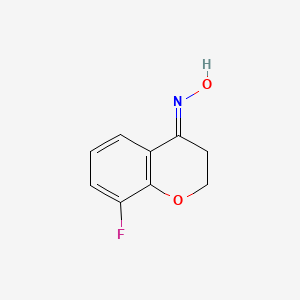
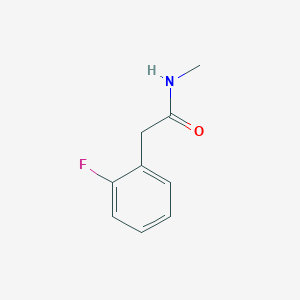

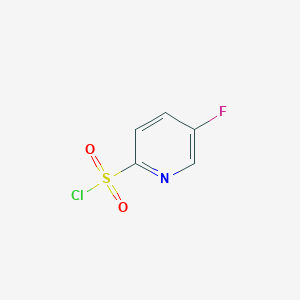
![6-fluoro-3-(4-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-1H-1,2,3-triazol-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1444765.png)

![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
